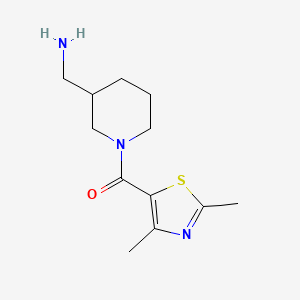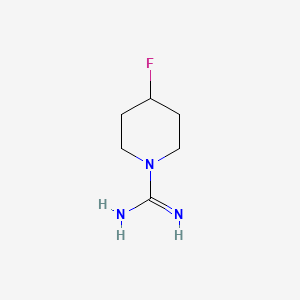
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2C-F, is a novel synthetic compound that has recently gained attention in the scientific community due to its potential applications in the laboratory. It belongs to the family of phenethylamines, a class of compounds that are known for their psychoactive effects. 2C-F has been studied for its pharmacological properties, including its ability to act as an agonist at serotonin and norepinephrine receptors, as well as its potential use as an anesthetic.
Applications De Recherche Scientifique
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been studied extensively in the laboratory due to its potential applications in scientific research. It has been used to study the effects of serotonin and norepinephrine on behavior and cognition, as well as its potential use as an anesthetic. Additionally, 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used to study the effects of serotonin and norepinephrine on the cardiovascular system, as well as its potential use as an antidepressant.
Mécanisme D'action
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one acts as an agonist at serotonin and norepinephrine receptors. It binds to these receptors and activates them, leading to an increase in the release of these neurotransmitters. Additionally, 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been found to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentrations in the synaptic cleft.
Biochemical and Physiological Effects
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as to induce vasoconstriction. Additionally, 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been found to increase levels of serotonin and norepinephrine in the brain, as well as to increase levels of dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize in high yields, and it is relatively stable. Additionally, it has been found to have a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one is a Schedule I compound, meaning that it is illegal to possess or use in the United States. Additionally, it has been found to have a relatively short duration of action, making it difficult to study its effects over a long period of time.
Orientations Futures
There are several potential future directions for research on 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one. One potential direction is to further explore its potential use as an anesthetic. Additionally, further research could be done to explore its potential use as an antidepressant. Additionally, further research could be done to explore the effects of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one on the cardiovascular system, as well as its potential use as an anti-inflammatory agent. Finally, further research could be done to explore the potential use of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Propriétés
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c8-3-7(11)10-2-1-6(4-9)5-10/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIZBQXSACKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)


